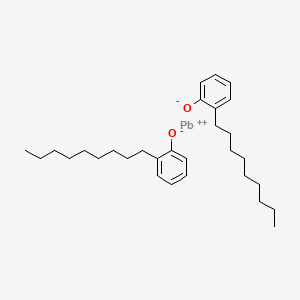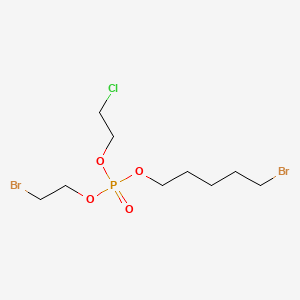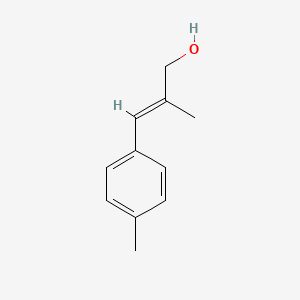
Neodymium(3+) decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium(3+) decanoate is an organometallic compound that consists of neodymium ions coordinated with decanoate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium(3+) decanoate can be synthesized through the reaction of neodymium(III) chloride with sodium decanoate in an aqueous medium. The reaction typically proceeds as follows: [ \text{NdCl}3 + 3 \text{C}{10}\text{H}{19}\text{O}2\text{Na} \rightarrow \text{Nd}(\text{C}{10}\text{H}{19}\text{O}_2)_3 + 3 \text{NaCl} ] The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and subsequent drying .
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium(3+) decanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neodymium(III) oxide.
Reduction: The compound can be reduced under specific conditions to yield neodymium(II) species.
Substitution: Ligand exchange reactions can occur, where the decanoate ligands are replaced by other carboxylates or coordinating ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Carboxylic acids or other ligands in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Neodymium(III) oxide.
Reduction: Neodymium(II) species.
Substitution: Neodymium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Neodymium(3+) decanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in biomedical applications, including drug delivery and imaging.
Medicine: Explored for its use in magnetic resonance imaging (MRI) contrast agents.
Industry: Utilized in the production of high-performance materials, such as rare-earth magnets and advanced ceramics
Wirkmechanismus
The mechanism by which neodymium(3+) decanoate exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The neodymium ion acts as a Lewis acid, enhancing the reactivity of the coordinated ligands and substrates. This coordination can lead to the activation of bonds and the formation of new chemical species .
Vergleich Mit ähnlichen Verbindungen
- Neodymium(III) acetate
- Neodymium(III) chloride
- Neodymium(III) nitrate
- Neodymium(III) sulfate
Comparison: Neodymium(3+) decanoate is unique due to its long-chain carboxylate ligands, which impart distinct solubility and reactivity characteristics compared to other neodymium compounds. For instance, neodymium(III) acetate and neodymium(III) chloride are more soluble in water, whereas this compound is more soluble in organic solvents. This difference in solubility makes this compound particularly useful in organic synthesis and catalysis .
Eigenschaften
CAS-Nummer |
94232-52-7 |
|---|---|
Molekularformel |
C30H57NdO6 |
Molekulargewicht |
658.0 g/mol |
IUPAC-Name |
decanoate;neodymium(3+) |
InChI |
InChI=1S/3C10H20O2.Nd/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
ACOLQZDYRBEHEV-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



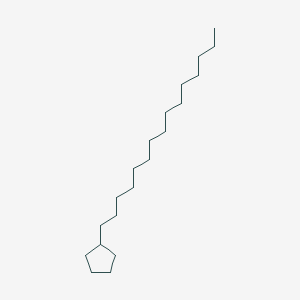

![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
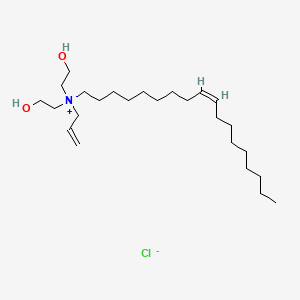
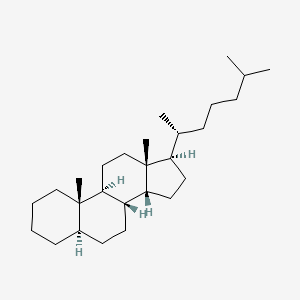
![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
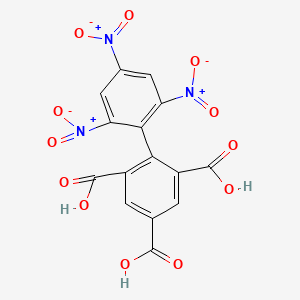
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)

